Delfaprazine

Description

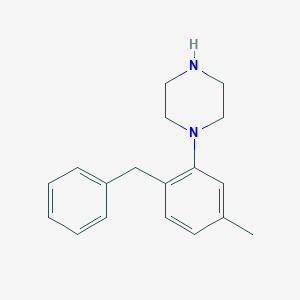

Structure

3D Structure

Properties

IUPAC Name |

1-(2-benzyl-5-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-15-7-8-17(14-16-5-3-2-4-6-16)18(13-15)20-11-9-19-10-12-20/h2-8,13,19H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNCHNSGPIXBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC2=CC=CC=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151925 | |

| Record name | Delfaprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117827-81-3 | |

| Record name | Delfaprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117827813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delfaprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELFAPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06YTS68E0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Delfaprazine

Established Synthetic Routes for Delfaprazine and Analogues

The synthesis of this compound, chemically known as 1-(2-benzyl-5-methylphenyl)piperazine, and its analogues generally involves multi-step processes. molaid.com While specific, detailed synthetic routes for this compound itself are not extensively published in readily available literature, general principles of organic synthesis and pathways for similar structures provide a foundational understanding.

The construction of the core phenylpiperazine structure is a key aspect of the synthesis. This typically involves the coupling of a substituted phenyl ring with a piperazine (B1678402) moiety. One common approach is the nucleophilic substitution reaction between a suitably activated phenyl derivative (e.g., a halophenyl compound) and piperazine. The synthesis of analogues often involves variations in the substituents on the phenyl ring or modifications to the piperazine ring. beilstein-journals.org Classical methods like the Hantzsch synthesis are often employed for creating heterocyclic components in drug synthesis, although its direct application to this compound's specific structure is not explicitly detailed. beilstein-journals.org

Optimization Strategies in this compound Synthesis

Novel Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on catalysis to achieve high efficiency and selectivity. For the synthesis of compounds like this compound, which contains a diaryl ether or a related linkage, transition metal-catalyzed cross-coupling reactions are highly relevant. Catalysts based on palladium, copper, and nickel are commonly used for the formation of carbon-nitrogen bonds, a key step in constructing the phenylpiperazine core. mpg.dersc.org

Recent advancements in catalysis focus on developing more active and stable catalysts, often employing sophisticated ligands to control reactivity and selectivity. nobelprize.org For instance, the development of second-generation Grubbs' catalysts has revolutionized metathesis reactions, a powerful tool for forming carbon-carbon bonds that could be adapted for the synthesis of complex analogues. nobelprize.org Additionally, the use of photocatalysis and other novel activation methods is an emerging area that could offer milder and more sustainable synthetic routes. dellamicogroup.commdpi.com The development of greener synthetic methods, which may involve solvent-free reactions or the use of more environmentally benign catalysts, is also a growing trend in pharmaceutical chemistry. mdpi.comrsc.org

Derivatization Strategies for Structure-Activity Relationship Elucidation

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug discovery. wikipedia.orgcollaborativedrug.com For this compound, this involves synthesizing a series of analogues where specific parts of the molecule are systematically modified to observe the effect on its pharmacological properties. nih.govrsc.org

Derivatization can occur at several positions on the this compound scaffold. Modifications to the benzyl (B1604629) group, the methyl group on the phenyl ring, or the piperazine ring can provide valuable insights. For example, altering the electronic properties or steric bulk of the substituents on the phenyl ring can influence how the molecule interacts with its biological target. nih.gov Similarly, substitutions on the piperazine nitrogen can affect the compound's basicity and pharmacokinetic profile. The introduction of various functional groups can be achieved through standard synthetic transformations. researchgate.netgoogle.com

The data gathered from these SAR studies helps in building a comprehensive model of how this compound and its analogues exert their effects, guiding the design of new compounds with improved potency and selectivity. collaborativedrug.comfrontiersin.org

Prodrug Design Principles Applied to this compound for Research Tool Development

Prodrugs are inactive or less active derivatives of a drug that are converted into the active form within the body through enzymatic or chemical reactions. ijnrd.orgresearchgate.net This approach is often used to improve a drug's physicochemical properties, such as solubility, stability, and bioavailability. nih.gov For a research tool, prodrug strategies can be employed to achieve specific delivery to a target tissue or to control the release of the active compound over time. frontiersin.orgnih.gov

Molecular Pharmacology and Mechanistic Investigations of Delfaprazine

Exploration of Delfaprazine's Mechanism of Action at the Molecular Level

The exploration of a drug's mechanism of action at the molecular level is a foundational element of pharmacology. It seeks to identify the specific biomolecules—such as receptors, enzymes, or ion channels—with which the drug interacts and to characterize the downstream consequences of this interaction. For a compound classified as an antidepressant, such as this compound, the primary targets are typically expected to be located within the central nervous system. ncats.ionih.gov The process involves a multi-faceted approach encompassing target identification, validation, and detailed investigation of the binding and modulatory effects.

The initial and most critical step in elucidating a drug's mechanism of action is the identification of its molecular target(s). A variety of experimental strategies are employed for this purpose. One such modern technique is Drug Affinity Responsive Target Stability (DARTS). nih.govnih.gov This method leverages the principle that the binding of a small molecule to a protein can stabilize the protein's structure, rendering it more resistant to proteolysis. nih.gov The advantage of DARTS is its applicability to unmodified drug compounds and its utility in complex biological samples like cell lysates. nih.govnih.gov

Following initial identification, target validation is performed to confirm that the interaction with the identified protein is responsible for the drug's pharmacological effects. This often involves techniques such as genetic knockdown (e.g., using siRNA) or knockout of the proposed target gene to observe if the cellular or physiological response to the drug is diminished or abolished.

Once a receptor target is identified, studies are conducted to characterize the precise nature of the interaction between the ligand (this compound) and the receptor. These studies aim to quantify the binding affinity and understand the dynamic nature of the binding process, which are crucial determinants of a drug's potency and duration of action. csmres.co.uk

The affinity of a ligand for its receptor is a measure of how tightly it binds. This is quantitatively expressed by parameters such as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a higher binding affinity. These values are typically determined through radioligand binding assays, where the compound of interest competes with a radioactively labeled ligand of known affinity for binding to the receptor. nih.gov

Table 1: Illustrative Receptor Binding Affinity Data This table is a representative example of how binding affinity data is presented. Specific data for this compound is not publicly available.

| Receptor Target | Ligand | Ki (nM) | Assay Type |

| Serotonin Transporter | This compound | Data not available | Competition Binding |

| Dopamine (B1211576) D2 Receptor | This compound | Data not available | Competition Binding |

| Norepinephrine Transporter | This compound | Data not available | Competition Binding |

Receptor Binding and Ligand Interaction Studies

Ligand-Receptor Association and Dissociation Dynamics

Beyond static affinity, the kinetics of the binding process—the rates of association (kon) and dissociation (koff)—provide deeper insight into the ligand-receptor interaction. csmres.co.uknih.gov The association rate describes how quickly the drug binds to the receptor, while the dissociation rate describes how quickly it comes off. The reciprocal of the dissociation rate constant (1/koff) defines the drug's residence time at the receptor, a parameter increasingly recognized as a key determinant of in vivo efficacy and duration of effect. youtube.com

Slow dissociation kinetics can lead to a prolonged pharmacological effect, even after the concentration of the drug in the bloodstream has decreased. nih.gov These kinetic parameters are often measured using competition association assays or advanced techniques like surface plasmon resonance. nih.gov

Table 2: Example of Ligand-Receptor Kinetic Parameters This table is a representative example of how kinetic data is presented. Specific data for this compound is not publicly available.

| Receptor Target | Ligand | kon (M-1s-1) | koff (s-1) | Residence Time (min) |

| Dopamine D3 Receptor | This compound | Data not available | Data not available | Data not available |

Enzyme Inhibition and Modulatory Studies

A compound's mechanism of action may also involve the modulation of enzyme activity. nih.gov Drugs can act as enzyme inhibitors, reducing the rate at which an enzyme converts its substrate into product, or as enzyme activators. Inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible, where the inhibitor permanently deactivates the enzyme, often by forming a covalent bond. wikipedia.orgyoutube.com For antidepressants, relevant enzyme targets could include those involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). nih.gov

Enzyme kinetic studies are performed to determine the potency and mechanism of inhibition. The potency of an inhibitor is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Further kinetic analysis, often involving plotting reaction rates at varying substrate and inhibitor concentrations (e.g., using Lineweaver-Burk plots), can elucidate the mechanism of inhibition. youtube.com For instance, competitive inhibitors typically increase the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax), whereas non-competitive inhibitors decrease Vmax without altering Km. youtube.comnih.gov While studies on other pyrazine (B50134) compounds have examined interactions with metabolic enzymes like cytochrome P450, specific enzyme inhibition data for this compound is not available in the public domain. nih.gov

Table 3: Illustrative Enzyme Inhibition Data This table is a representative example of how enzyme inhibition data is presented. Specific data for this compound is not publicly available.

| Enzyme Target | Ligand | IC50 (nM) | Mechanism of Inhibition |

| Monoamine Oxidase A | This compound | Data not available | Data not available |

| Monoamine Oxidase B | This compound | Data not available | Data not available |

| Cytochrome P450 2D6 | This compound | Data not available | Data not available |

Allosteric Modulation and Active Site Binding Investigations

Information detailing whether this compound functions as an allosteric modulator or directly binds to the active site of its putative biological target is not currently available in the public scientific literature. Allosteric modulation involves a ligand binding to a site on a protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. nih.gov This mechanism is a key feature in the regulation of metabolic and cell signaling pathways. nih.gov Investigations into such mechanisms often involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and various molecular dynamics simulations to characterize the interactions between a compound and its protein target. nih.govnih.gov However, no such studies detailing this compound's binding characteristics have been publicly reported.

Intracellular Signaling Pathways and Biological Cascade Perturbations by this compound

The specific intracellular signaling pathways and biological cascades that are perturbed by this compound have not been elucidated in available research. drugbank.com Intracellular signal transduction is a complex process where signals from a cell's surface are transmitted to various intracellular targets, often culminating in the regulation of gene expression. nih.gov This frequently involves a cascade of reactions, including second messengers and protein kinases, that amplify and propagate the initial signal. nih.gov

In Vitro Pathway Delineation Studies

There are no publicly available in vitro studies that delineate the specific signaling pathways affected by this compound. Such studies are crucial for understanding a compound's mechanism of action by identifying which cellular signaling cascades, such as the MAP kinase or PI3K pathways, are activated or inhibited upon its introduction. nih.gov

Molecular and Cellular Regulatory Networks Impacted by this compound

Comprehensive data on the broader molecular and cellular regulatory networks impacted by this compound are absent from the public record. Cellular decision-making and homeostasis are governed by complex transcriptional networks. nih.gov The lack of genome-wide expression analysis or similar systemic approaches following this compound treatment means its influence on these intricate regulatory systems remains unknown. nih.gov

Due to the absence of specific research data on this compound for the outlined topics, a detailed, evidence-based article that includes data tables and in-depth research findings cannot be constructed at this time. The information available, such as on the DrugBank database, explicitly states that the mechanism of action and other pharmacological data for this compound are "Not Available". drugbank.com

Advanced in Vitro Biological Research Methodologies for Delfaprazine

Design and Implementation of Cell-Based Assays for Delfaprazine Research

Cell-based assays represent a cornerstone in the preclinical assessment of drug candidates, offering a physiologically relevant context to study compound activity. For this compound, these assays are designed to meticulously characterize its interaction with its primary molecular target and to understand its broader impact on cellular systems.

To dissect the specific interaction of this compound with the 5-HT1A receptor, recombinant cell lines stably expressing the human 5-HT1A receptor are indispensable tools. These systems allow for the precise measurement of a compound's affinity and functional activity at the receptor in a controlled environment, free from the confounding variables of native tissues.

Commonly utilized techniques include radioligand binding assays to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor. In these assays, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]8-OH-DPAT) is displaced by increasing concentrations of the unlabeled test compound (this compound). The concentration of this compound that displaces 50% of the radioligand is the IC50, from which the Ki value can be calculated.

Functional assays are subsequently performed to determine whether this compound acts as an agonist, antagonist, or partial agonist. One widely used method is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins coupled to the receptor upon ligand binding. An increase in [³⁵S]GTPγS binding in the presence of this compound would indicate agonist activity. Another common functional assay measures the inhibition of forskolin-induced cyclic AMP (cAMP) production. Since the 5-HT1A receptor is coupled to Gi/o proteins, its activation leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels. The potency (EC50) and efficacy (Emax) of this compound in these assays provide a quantitative measure of its functional activity. For instance, studies on the related 5-HT1A agonist, tandospirone, have utilized such assays to characterize its pharmacological profile at human 5-HT1A receptors expressed in CHO cells taylorfrancis.com.

Table 1: Representative Data from In Vitro Receptor Functionality Assays for a Hypothetical 5-HT1A Agonist

| Assay Type | Parameter Measured | Example Result | Interpretation |

| Radioligand Binding | Ki (nM) | 5.2 | High affinity for the 5-HT1A receptor |

| [³⁵S]GTPγS Binding | EC50 (nM) | 15.8 | Potent agonist activity |

| [³⁵S]GTPγS Binding | Emax (%) | 85 | High efficacy as a partial agonist |

| cAMP Inhibition | IC50 (nM) | 22.4 | Functional antagonism of adenylyl cyclase |

This table presents hypothetical data for illustrative purposes.

While this compound's primary target is the 5-HT1A receptor, it is also crucial to assess its potential off-target effects on various enzymes, as such interactions can lead to unforeseen side effects. The piperazine (B1678402) moiety present in this compound is a common scaffold in many bioactive compounds and has been associated with interactions with metabolic enzymes, particularly the cytochrome P450 (CYP) family researchgate.net.

Enzyme activity assays using cellular extracts, such as human liver microsomes, are employed to investigate the inhibitory potential of this compound on major CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4). These assays typically involve incubating the microsomes with a known substrate for a specific CYP enzyme and measuring the formation of the corresponding metabolite in the presence and absence of this compound. A reduction in metabolite formation indicates inhibition. Such studies are critical for predicting potential drug-drug interactions. For example, piperazine-based "party pill" drugs have been shown to significantly inhibit various CYP isoenzymes in human liver microsome assays researchgate.net.

Phenotypic screening offers an unbiased approach to drug discovery by identifying compounds that produce a desired change in cellular phenotype, without a priori knowledge of the molecular target. High-content imaging (HCI) has emerged as a powerful tool for phenotypic screening, enabling the simultaneous measurement of multiple cellular parameters in a high-throughput manner acs.orgresearchgate.netnih.govdrugtargetreview.comnih.gov.

In the context of this compound, which is being investigated for central nervous system (CNS) disorders, HCI can be applied to neuronal cell models to assess its effects on complex cellular processes such as neurite outgrowth, synaptic plasticity, or cell survival. For example, primary neurons or human iPSC-derived neurons can be treated with this compound, and changes in cellular morphology, protein expression, and subcellular localization of key neuronal markers can be quantified using automated microscopy and image analysis software nih.gov. This approach can reveal unexpected therapeutic potential or potential toxicity. Phenotypic screens have been successfully used to identify modulators of lysosomal pH in neuronal cell models, demonstrating the power of this technique in CNS drug discovery acs.orgresearchgate.netnih.gov.

Table 2: Parameters Measurable in a High-Content Imaging Assay for a CNS Compound

| Cellular Parameter | Example Measurement | Potential Implication |

| Neurite Length | Increased total neurite length per neuron | Promotion of neuronal connectivity |

| Synaptic Puncta | Increased number of synapsin-1 puncta | Enhancement of synaptogenesis |

| Nuclear Morphology | No change in nuclear size or condensation | Lack of overt cytotoxicity |

| Mitochondrial Membrane Potential | Maintained mitochondrial potential | Absence of mitochondrial toxicity |

This table presents hypothetical parameters for illustrative purposes.

Beyond its direct interaction with the 5-HT1A receptor, this compound may modulate various downstream cellular processes. In vitro studies are designed to investigate these effects in relevant cell types. Given the role of serotonin in a wide array of physiological functions, including cell adhesion, migration, and cytoskeletal remodeling, it is plausible that a 5-HT1A agonist like this compound could influence these processes nih.gov.

Cell migration assays (e.g., wound healing or transwell assays) and cell adhesion assays can be performed using cell lines that endogenously express 5-HT1A receptors. Furthermore, the impact of this compound on the expression and activity of signaling molecules involved in these processes can be assessed using techniques such as Western blotting, ELISA, and immunofluorescence microscopy. Studies have shown that serotonin can modulate cell migration and proliferation in various cell types, and these effects are often mediated by specific 5-HT receptors nih.gov. Additionally, the serotonergic system is known to influence mitochondrial function, and assays to measure mitochondrial respiration and biogenesis could provide further insight into the cellular effects of this compound nih.gov.

Mechanistic Studies in Preclinical In Vitro Models

Following the initial characterization of this compound's activity, mechanistic studies are conducted to deepen the understanding of how it exerts its effects at a molecular level and to validate its primary target.

While this compound is designed as a 5-HT1A receptor agonist, it is crucial to confirm that its observed cellular effects are indeed mediated by this target. Target validation studies in relevant cellular systems are therefore a critical step.

One approach involves the use of selective 5-HT1A receptor antagonists. If the cellular effects of this compound are blocked or attenuated by co-treatment with a known 5-HT1A antagonist, it provides strong evidence that the activity is on-target. Another powerful technique is the use of RNA interference (RNAi) or CRISPR-Cas9 gene editing to knock down or knock out the expression of the 5-HT1A receptor in a cellular model. The loss of this compound's activity in these modified cells would provide definitive evidence for its reliance on the 5-HT1A receptor.

Furthermore, identifying biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others at the same receptor, is becoming increasingly important in drug discovery psychopharmacologyinstitute.com. For this compound, this could be investigated by comparing its effects on G-protein activation versus β-arrestin recruitment. Biased agonists may offer a more refined therapeutic effect with fewer side effects.

Exploration of Downstream Signaling Effects in Cell Culture

The characterization of this compound's molecular mechanism extends beyond initial receptor binding to a detailed exploration of the subsequent intracellular signaling cascades. As a compound with a mixed pharmacological profile—acting as a serotonin 5-HT1A receptor agonist and a 5-HT2A/2C receptor antagonist—its net effect on a cell is determined by the integration of multiple, and sometimes opposing, signaling pathways. nih.govwikipedia.org In vitro cell culture models are indispensable for dissecting these complex downstream effects.

Modulation of Second Messenger Systems

This compound's interaction with G protein-coupled receptors (GPCRs) directly influences the concentration of intracellular second messengers. promega.com.br These molecules are critical intermediaries that translate the receptor-level signal into a cellular response.

Cyclic AMP (cAMP) Pathway: The 5-HT1A receptor, the agonistic target of this compound, is canonically coupled to the Gαi/o family of G proteins. nih.gov Activation of this pathway by an agonist leads to the inhibition of the enzyme adenylyl cyclase. This enzymatic inhibition results in a measurable decrease in the intracellular concentration of cyclic AMP (cAMP). nih.gov In vitro studies in cell lines engineered to express the 5-HT1A receptor, such as Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) cells, typically demonstrate a concentration-dependent reduction in forskolin-stimulated cAMP accumulation upon application of agonists like this compound. frontiersin.org

Inositol Phosphate (IP3) and Calcium (Ca2+) Pathway: Conversely, the 5-HT2A and 5-HT2C receptors are coupled to the Gαq/11 family of G proteins. wikipedia.org Activation of this pathway by an agonist like serotonin stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic free calcium ([Ca2+]i). As an antagonist, this compound blocks this cascade. In cell-based assays, pre-treatment with this compound would be expected to inhibit the increase in IP3 production or calcium mobilization that is normally induced by a 5-HT2A/2C receptor agonist. plos.org

The following table summarizes the anticipated primary downstream signaling effects of this compound in cell culture models based on its receptor activity profile.

Table 1: Predicted Effects of this compound on Second Messenger Pathways

| Target Receptor | This compound's Action | G-Protein Pathway | Key Effector Enzyme | Second Messenger | Expected In Vitro Effect |

|---|---|---|---|---|---|

| 5-HT1A | Agonist | Gαi/o | Adenylyl Cyclase | cAMP | Decrease in intracellular levels |

| 5-HT2A | Antagonist | Gαq/11 | Phospholipase C | IP3 / Ca2+ | Blocks agonist-induced increase |

| 5-HT2C | Antagonist | Gαq/11 | Phospholipase C | IP3 / Ca2+ | Blocks agonist-induced increase |

Influence on Protein Kinase Cascades

Downstream of second messenger modulation, this compound's activity influences various protein kinase cascades, which are central to regulating a wide array of cellular functions. A key convergence point for many GPCR signaling pathways is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases (ERK1/2). nih.gov

Activation of both Gαi/o and Gαq/11 pathways can lead to the phosphorylation and activation of ERK, although through different intermediary steps. nih.gov The functional selectivity of a ligand can influence the degree to which it activates G protein pathways versus other pathways, such as those involving β-arrestin, which can also scaffold and modulate ERK activity. nih.gov Research methodologies for compounds like this compound involve quantifying the phosphorylation status of ERK1/2 (pERK) in response to the compound. This is typically achieved using techniques like Western Blotting or high-throughput In-Cell Western assays in various cell lines. frontiersin.orgplos.org The ultimate effect of this compound on ERK signaling would be a composite of its inhibitory influence via 5-HT1A agonism and its blockade of stimulatory 5-HT2A/2C pathways.

The table below outlines common experimental systems used to investigate these signaling events.

Table 2: Common In Vitro Methodologies for Studying this compound's Downstream Effects

| Signaling Pathway | Experimental Assay | Typical Cell Lines | Measurement |

|---|---|---|---|

| cAMP Pathway | cAMP Accumulation Assay | HEK-293 or CHO cells expressing 5-HT1A | Luminescence, FRET, or ELISA-based detection of cAMP levels |

| IP3/Ca2+ Pathway | Calcium Mobilization Assay | HEK-293 or CHO cells expressing 5-HT2A/2C | Fluorescence-based measurement of intracellular calcium flux |

| MAPK/ERK Pathway | Western Blot / In-Cell Western | Various (e.g., SH-SY5Y, H1299, PC12) | Immuno-detection of phosphorylated ERK (pERK) vs. total ERK |

| G-Protein Coupling | BRET/FRET Assays | HEK-293 cells | Resonance energy transfer to measure receptor-G protein interaction |

By employing these advanced in vitro methodologies, researchers can construct a detailed "signaling signature" for this compound, elucidating how its dual receptor activity is translated into specific intracellular responses. This provides a foundational understanding of the compound's cellular mechanism of action.

Future Directions and Emerging Research Avenues for Delfaprazine

Integration of Multi-Omics Data in Delfaprazine Research

A significant emerging avenue in the study of this compound involves the integration of multi-omics data to create a comprehensive biological profile of its effects. This approach moves beyond a single-target perspective to a systems-level view of how the compound modulates cellular and organismal functions. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can uncover the intricate network of interactions that underlie this compound's pharmacological impact. frontlinegenomics.comaimed-analytics.comnashbio.com

In the context of neuropsychiatric drug discovery, multi-omics can reveal novel drug targets and biomarkers for patient stratification. frontlinegenomics.comnashbio.com For a compound like this compound, this could involve treating neuronal cell cultures or animal models and subsequently analyzing the changes across these different biological layers. For instance, transcriptomic analysis (RNA-seq) could identify genes whose expression is altered by this compound, while proteomics would reveal corresponding changes in protein levels. Metabolomics could then connect these changes to functional shifts in metabolic pathways. mdpi.comresearchgate.net This integrated dataset can provide a detailed molecular signature of this compound's action, potentially identifying novel pathways involved in its therapeutic effects and revealing off-target interactions. nashbio.com

The application of multi-omics has the potential to significantly improve the accuracy of psychiatric diagnoses and the efficacy of treatments by considering the complex interplay between various biological systems. aimed-analytics.com

Table 1: Illustrative Multi-Omics Data Following this compound Treatment in a Neuronal Cell Model

| Omics Layer | Analyte Example | Observed Change | Potential Implication |

|---|---|---|---|

| Transcriptomics | BDNF mRNA | Upregulation | Neurotrophic support |

| Proteomics | 5-HT1A Receptor Protein | Downregulation (long-term) | Receptor internalization/desensitization |

| Metabolomics | N-acetylaspartate (NAA) | Increase | Improved neuronal health/viability |

| Genomics | Polymorphism in HTR1A gene | Associated with varied response | Biomarker for patient stratification |

Advanced Computational Approaches for De Novo Design and Optimization

Computational modeling and artificial intelligence are set to revolutionize the design and optimization of compounds related to this compound. researchgate.net These in silico methods can accelerate the drug discovery process by predicting the properties of novel molecules, thereby reducing the time and cost associated with synthesizing and testing new chemical entities. nih.gov For this compound, which is a piperazine (B1678402) derivative, computational approaches can be used to explore a vast chemical space to design new analogs with improved properties. nih.govresearchgate.net

One key application is the use of quantitative structure-activity relationship (QSAR) models. nih.gov By building models based on existing data for this compound and related 5-HT1A receptor modulators, researchers can predict the binding affinity and functional activity of newly designed molecules. nih.govnih.gov Furthermore, molecular dynamics simulations can provide insights into the dynamic interactions between this compound and its receptor targets at an atomic level. This can help in understanding the structural basis of its mechanism of action and guide the design of molecules with enhanced selectivity and potency. nih.gov These computational strategies are instrumental in identifying and optimizing lead compounds, predicting potential toxicity, and refining pharmacokinetic profiles. nih.gov

Table 2: Application of Computational Approaches in this compound Analog Development

| Computational Method | Objective | Predicted Outcome for a Hypothetical Analog |

|---|---|---|

| QSAR Modeling | Predict binding affinity for 5-HT1A receptor | Increased pKi value compared to this compound |

| Molecular Docking | Assess binding pose and interactions with off-targets | Reduced interaction with adrenergic receptors |

| Molecular Dynamics Simulation | Evaluate the stability of the ligand-receptor complex | Longer residence time at the 5-HT1A receptor |

| ADMET Prediction | Forecast absorption, distribution, metabolism, and toxicity | Improved blood-brain barrier penetration |

Development of Novel Experimental Assay Platforms for Mechanistic Elucidation

To fully understand the nuanced mechanism of action of this compound, future research will depend on the development and application of novel experimental assay platforms. While traditional binding and functional assays provide valuable information, more sophisticated methods are needed to probe the compound's effects in a physiologically relevant context. High-throughput screening technologies are increasingly being used to discover new ligands for serotonin receptors. nih.gov

For a serotonin receptor modulator like this compound, this could include the use of high-content imaging assays in primary neuronal cultures or brain organoids. These platforms allow for the simultaneous measurement of multiple cellular parameters, such as neurite outgrowth, synaptic density, and protein trafficking, in response to compound treatment. Furthermore, advanced electrophysiological techniques, like multi-electrode arrays, can be used to assess how this compound modulates neural network activity in real-time. The development of selective ligands for serotonin receptors is an ongoing area of research with potential therapeutic applications for a range of neurological disorders. vcu.eduacs.org

Another promising area is the development of biosensors, such as those based on FRET (Förster Resonance Energy Transfer), to monitor receptor signaling dynamics within living cells. Such an assay could provide detailed information on the kinetics of G-protein activation and downstream signaling cascades initiated by this compound at the 5-HT1A receptor, offering a deeper understanding of its functional selectivity.

Systems Biology Perspectives on this compound's Biological Impact

A systems biology approach integrates multi-omics data and computational modeling with experimental validation to understand how this compound affects the entire biological system. nih.govfrontiersin.org This holistic perspective is particularly valuable in psychopharmacology, where therapeutic effects often arise from complex interactions across multiple brain circuits and signaling pathways. nih.govnih.govpsypost.org The application of systems biology can help to unravel the complexities of psychiatric disorders and inform the development of more effective treatments. frontiersin.orgresearchgate.net

By constructing network models of the cellular pathways modulated by this compound, researchers can identify key nodes and modules that are critical to its mechanism of action. nih.gov For example, a systems biology model might reveal how this compound's modulation of the serotonergic system influences other neurotransmitter systems, such as dopamine (B1211576) and glutamate, which are implicated in mood and cognitive function. psypost.org This approach can help to explain the compound's broad behavioral effects and may suggest novel combination therapies.

Furthermore, a systems biology perspective can aid in identifying predictive biomarkers of treatment response. By correlating the molecular network perturbations induced by this compound with clinical outcomes, it may be possible to develop diagnostic tools to identify patients who are most likely to benefit from the therapy. This represents a crucial step towards personalized medicine in the treatment of neuropsychiatric disorders.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of Delfaprazine, and how do they influence its pharmacological profile?

- Methodological Answer : this compound (CAS 117827-81-3; C₁₈H₂₂N₂) is a piperazine derivative with a substituted phenylmethyl group. Its structure includes a central piperazine ring linked to aromatic substituents, which contribute to its serotonin receptor affinity . To validate structural characteristics, researchers should use nuclear magnetic resonance (NMR) spectroscopy for bond confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98% recommended for in vitro studies) . Computational tools like molecular docking can predict binding interactions with 5-HT receptors .

Q. What in vitro models are suitable for preliminary screening of this compound’s antidepressant activity?

- Methodological Answer : Use serotonin (5-HT) receptor binding assays (e.g., 5-HT₁A/2A subtypes) with radioligands like [³H]-8-OH-DPAT. Cell-based models such as HEK-293 cells transfected with human 5-HT receptors are optimal for quantifying agonist/antagonist activity. Ensure IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism) and cross-validated with at least three independent replicates .

Q. How should researchers design dose-response studies for this compound in rodent models?

- Methodological Answer : Employ a logarithmic dosing range (e.g., 0.1–10 mg/kg) administered intraperitoneally. Behavioral assays like the forced swim test (FST) or tail suspension test (TST) should follow standardized protocols (e.g., 6-minute test duration). Include positive controls (e.g., fluoxetine) and account for interspecies metabolic differences by measuring plasma concentrations via LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?

- Methodological Answer : Discrepancies in bioavailability (e.g., 40% in mice vs. 25% in rats) may stem from cytochrome P450 (CYP) enzyme variability. Conduct interspecies metabolic profiling using liver microsomes and CYP inhibitors (e.g., ketoconazole for CYP3A4). Compare AUC₀–₂₄ and t₁/₂ values with species-specific pharmacokinetic models (e.g., NONMEM) .

Q. What experimental strategies can identify off-target effects of this compound in CNS studies?

- Methodological Answer : Use broad-scale receptor profiling (e.g., CEREP’s Psychoactive Drug Screen) to assess affinity for 70+ CNS targets. For mechanistic clarity, combine knockout rodent models (e.g., 5-HT₁A⁻/⁻) with electrophysiological recordings in prefrontal cortex slices. Data should be analyzed for false discovery rates (e.g., Benjamini-Hochberg correction) .

Q. How can researchers optimize this compound’s selectivity for 5-HT₁A over σ receptors?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified aryl substituents. Test selectivity ratios (IC₅₀ σ receptor / IC₅₀ 5-HT₁A) using competitive binding assays. Molecular dynamics simulations (e.g., GROMACS) can predict steric clashes or hydrogen-bonding interactions driving selectivity .

Q. What statistical approaches are recommended for meta-analyses of this compound’s efficacy in heterogeneous depression models?

- Methodological Answer : Aggregate data from ≥10 studies using random-effects models (e.g., RevMan). Adjust for publication bias via funnel plots and Egger’s regression. Stratify outcomes by model type (e.g., chronic stress vs. genetic models) and quantify heterogeneity with I² statistics (>50% indicates high variability) .

Data Integrity & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Document synthesis conditions (e.g., solvent purity, reaction time) in supplementary materials. Characterize each batch with LC-MS, elemental analysis, and X-ray crystallography (for polymorph identification). Share raw spectra and chromatograms in repositories like Zenodo .

Q. What protocols ensure reproducibility in this compound’s behavioral assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.